2-Methyl-4-nitrobenzotrifluoride

Übersicht

Beschreibung

2-Methyl-4-nitrobenzotrifluoride is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field . It has a molecular formula of C8H6F3NO2 .

Synthesis Analysis

The synthesis process of a similar compound, 2-nitro-4-trifluoromethyl benzonitrile, involves several steps including fluorination, nitration, chlorination, and ammonolysis . Another synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .Molecular Structure Analysis

The molecular formula of 2-Methyl-4-nitrobenzotrifluoride is C8H6F3NO2 . Its average mass is 205.134 Da and its monoisotopic mass is 205.035065 Da .Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Methyl-4-nitrobenzotrifluoride has been explored in various contexts of synthesis and characterization. One study demonstrated the use of related nitrosoarenes in the synthesis of azobenzenes, focusing on catalytic oxidation and the efficiency of various systems for the preparation of azo compounds in high yield and purity (Priewisch & Rück-Braun, 2005). Another research explored the structural characteristics of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, an isomer of 3-nitrobenzotrifluoride, highlighting its potential in forming cocrystals and the significance of C-H.O interactions (Lynch & Mcclenaghan, 2003).

Sensor Development

The compound has found applications in sensor development, particularly in detecting hazardous substances. Research on substituted 2-aminobenzothiazoles salicylidenes synthesized under microwave conditions revealed their effectiveness as sensitive and selective sensors for cyanide detection in aqueous media (Elsafy, Al-Easa, & Hijji, 2018).

Catalytic and Organic Reactions

Its derivatives have been utilized in various organic and catalytic reactions. A study investigated the performance of nitro-functionalized imidazolium salts as alternatives to nitromethane, a common organic solvent in catalytic reactions. These salts showed potential in facilitating a rational design of catalytic systems adhering to green chemistry principles (Ren et al., 2011). Additionally, the compound's role in forming trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors was explored, examining the molecular structures and interactions (Li et al., 2005).

Crystallography and Materials Science

In materials science and crystallography, the compound's analogs have been examined for their crystal structures and potential applications. For instance, the study of hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate revealed insights into molecular structures and potential pharmaceutical applications (Portilla et al., 2007).

Safety And Hazards

2-Methyl-4-nitrobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

While specific future directions for 2-Methyl-4-nitrobenzotrifluoride were not found in the search results, it’s worth noting that the compound is used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . Therefore, future research may focus on exploring its potential uses in the development of new drugs and bioactive molecules.

Eigenschaften

IUPAC Name |

2-methyl-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCDDUFGSQYJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443054 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzotrifluoride | |

CAS RN |

1960-52-7 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

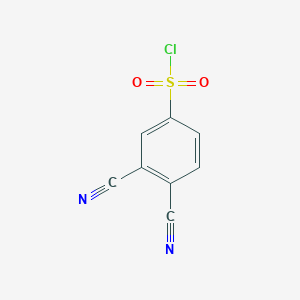

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)